(Trimethylsilyl)acetic acid

Beschreibung

Historical Context and Evolution of Organosilicon Compounds in Synthetic Chemistry

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. numberanalytics.comwikipedia.orgrichsilicone.comgtsi.hk This discovery laid the groundwork for a field that would see significant growth and innovation in the decades to come. numberanalytics.comsbfchem.com

Early research in the 20th century, notably by Frederic S. Kipping, expanded the understanding of organosilicon compounds. wikipedia.orgrichsilicone.comgtsi.hk Kipping's extensive work, which included the synthesis of various alkyl and aryl silanes using Grignard reagents, was foundational to the development of silicone polymers. wikipedia.orgrichsilicone.com The term "silicone" itself was coined by Kipping in 1904. wikipedia.org

The industrial potential of organosilicon compounds became apparent after 1940, leading to the development of silicone resins, coatings, and other polymeric materials. sbfchem.com The establishment of the Dow Corning company in 1943, a joint venture between Dow Chemical and Corning Glass, marked a significant milestone in the commercial production of silicones. richsilicone.com This industrial growth ensured a steady supply of organosilicon monomers, which in turn fueled further research into their applications in organic synthesis. pageplace.de

Significance of Silicon in Organic Synthesis and Material Science

Silicon's utility in organic synthesis is multifaceted, primarily due to its ability to form stable bonds with carbon and other elements, and its influence on the reactivity of adjacent functional groups. numberanalytics.com The silicon-carbon bond is generally stable, allowing for the construction of complex molecules without decomposition. numberanalytics.com However, these bonds can be cleaved under specific conditions, making organosilicon compounds versatile reagents and intermediates. rsc.org

In organic synthesis, silicon-based reagents are instrumental in a variety of transformations, including reductions, oxidations, and cross-coupling reactions. numberanalytics.com They can act as protecting groups for sensitive functional groups like alcohols, serve as activating groups, and direct the stereochemical outcome of reactions. pageplace.denumberanalytics.comrsc.org The Peterson olefination, a silicon-based alternative to the Wittig reaction for forming alkenes, is a prime example of the unique reactivity offered by organosilicon compounds. numberanalytics.comorganic-chemistry.org

Beyond synthesis, silicon is a cornerstone of modern materials science. numberanalytics.comwikipedia.org Its semiconducting properties make it the backbone of the electronics industry, essential for transistors, integrated circuits, and solar cells. wikipedia.orgsamaterials.com Silicon is also a key component in ceramics, cements, and a wide range of polymers known as silicones, which are valued for their thermal stability, moisture resistance, and insulating properties. sbfchem.comwikipedia.orgrsc.orgallen.in

Overview of (Trimethylsilyl)acetic Acid as a Key Organosilicon Reagent

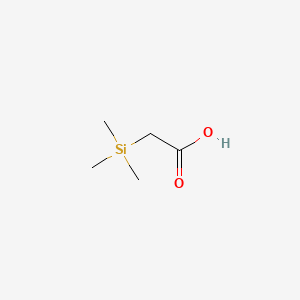

This compound, with the chemical formula (CH₃)₃SiCH₂CO₂H, is a valuable organosilicon reagent in organic synthesis. sigmaaldrich.com It serves as a precursor for the synthesis of other important compounds. chemicalbook.comchemicalbook.com

One of its key applications is in the preparation of α,β-unsaturated carboxylic acids and α-trimethylsilyl-γ-butyrolactones. chemicalbook.comchemicalbook.comrsc.org The dianion of this compound is a particularly useful intermediate, providing efficient routes to a variety of functionalized molecules. rsc.org

The synthesis of this compound can be achieved through several methods. One common approach involves the reaction of trimethylsilylmethylmagnesium chloride with carbon dioxide. chemicalbook.comchemicalbook.com Another method involves the reaction of the dianion of acetic acid with chlorotrimethylsilane (B32843). tandfonline.comthieme-connect.de The physical and chemical properties of this compound are summarized in the tables below.

Chemical Compound Information

| Compound Name | IUPAC Name |

| This compound | 2-(trimethylsilyl)acetic acid |

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H12O2Si chemicalbook.comfluorochem.co.uk |

| Molecular Weight | 132.23 g/mol sigmaaldrich.comchemicalbook.com |

| Appearance | Solid fluorochem.co.uk |

| Melting Point | 39-42 °C sigmaaldrich.comchemicalbook.com |

| Flash Point | 95 °C (closed cup) sigmaaldrich.comfluorochem.co.uk |

| CAS Number | 2345-38-2 sigmaaldrich.comchemicalbook.com |

Interactive Data Table: Synthesis of this compound

| Starting Material 1 | Starting Material 2 | Reagents | Product |

| Trimethylsilylmethylmagnesium chloride | Carbon dioxide | This compound chemicalbook.comchemicalbook.com | |

| Acetic acid | Chlorotrimethylsilane | Lithium diisopropylamide | This compound chemicalbook.comchemicalbook.comtandfonline.com |

Interactive Data Table: Applications of this compound

| Application | Description |

| Synthesis of α,β-unsaturated carboxylic acids | Used as a starting material for the formation of carbon-carbon double bonds adjacent to a carboxylic acid group. chemicalbook.comchemicalbook.comrsc.org |

| Synthesis of α-trimethylsilyl-γ-butyrolactones | A key reagent in the construction of five-membered lactone rings with a trimethylsilyl (B98337) group at the alpha position. chemicalbook.comchemicalbook.comrsc.org |

| Peterson Olefination | The lithium enolate of (trimethylsilyl)acetate can be used in Peterson olefination reactions to synthesize α,β-unsaturated esters. acs.org |

| Synthesis of β-keto silanes | Can be converted into its acid chloride, which then reacts with organocuprates to form β-keto silanes. |

| Aldol (B89426) Reactions | In the presence of trimethylsilyl trifluoromethanesulfonate (B1224126) and a base, it can undergo aldol additions to aldehydes. organic-chemistry.orgrichmond.edu |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-trimethylsilylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2Si/c1-8(2,3)4-5(6)7/h4H2,1-3H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMMZVAKMAONFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062335 | |

| Record name | Acetic acid, (trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2345-38-2 | |

| Record name | (Trimethylsilyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-(trimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-(trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, (trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trimethylsilyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trimethylsilyl Acetic Acid and Its Derivatives

Direct Synthesis Approaches

Direct methods for the synthesis of (Trimethylsilyl)acetic acid often involve the formation of a carbon-silicon bond followed by carboxylation or the direct silylation of an acetic acid-derived precursor.

Reaction of Trimethylsilylmethylmagnesium Chloride with Carbon Dioxide

A primary and well-established method for synthesizing this compound involves the carbonation of trimethylsilylmethylmagnesium chloride. chemicalbook.comtandfonline.com This Grignard reagent is typically prepared from (chloromethyl)trimethylsilane and magnesium in an ethereal solvent. researchgate.net The subsequent reaction with carbon dioxide, followed by an acidic workup, yields the desired carboxylic acid. chemicalbook.com This method, first reported by L.H. Sommer in 1949, has been a foundational approach for obtaining this compound. tandfonline.com

Reaction Scheme: (CH₃)₃SiCH₂Cl + Mg → (CH₃)₃SiCH₂MgCl (CH₃)₃SiCH₂MgCl + CO₂ → (CH₃)₃SiCH₂COOMgCl (CH₃)₃SiCH₂COOMgCl + H₃O⁺ → (CH₃)₃SiCH₂COOH + Mg(OH)Cl

Reaction of Acetic Acid with Lithium Diisopropylamide followed by Chlorotrimethylsilane (B32843) and Hydrolysis

Another synthetic route involves the formation of a dianion from acetic acid using a strong base, followed by silylation. chemicalbook.comtandfonline.com In this method, acetic acid is treated with two equivalents of lithium diisopropylamide (LDA) at low temperatures (-78°C) to generate the acetic acid dianion. tandfonline.comoup.com The subsequent addition of chlorotrimethylsilane leads to the formation of a mixture of O-silylated and C-silylated products. tandfonline.com

Interestingly, the reaction conditions can be manipulated to favor the C-silylated product. By heating the dianion for 24 hours before the addition of chlorotrimethylsilane, the α-trimethylsilylacetic ester can be obtained exclusively, which upon hydrolysis, yields this compound in good yield (70%). tandfonline.comtandfonline.com

Reaction Scheme (Optimized for C-silylation): CH₃COOH + 2 LDA → [Li]⁻CH₂COO⁻[Li]⁺ [Li]⁻CH₂COO⁻[Li]⁺ + (CH₃)₃SiCl → (CH₃)₃SiCH₂COOSi(CH₃)₃ (CH₃)₃SiCH₂COOSi(CH₃)₃ + H₂O → (CH₃)₃SiCH₂COOH

| Reagent | Conditions | Product | Yield | Reference |

| Acetic Acid, 2 equiv. LDA, Chlorotrimethylsilane | 1) -78°C, 2) Reflux 24h, 3) -78°C, then Hydrolysis | This compound | 70% | tandfonline.comtandfonline.com |

Reaction of Sodium Acetate (B1210297) with Trimethylchlorosilane

A highly efficient and scalable method for the synthesis of this compound involves the direct silylation of sodium acetate with trimethylchlorosilane. This method has been shown to produce the target compound with high yield and purity. The reaction is typically carried out in a solvent such as N,N-dimethylformamide (DMF) or acetic anhydride (B1165640), often in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. google.com The product, trimethylsilyl (B98337) acetate, is then isolated by distillation. google.com Subsequent hydrolysis under mild acidic or basic conditions yields this compound.

| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Sodium Acetate, Trimethylchlorosilane | Phase-transfer catalyst | N,N-dimethylformamide, Acetic anhydride, etc. | 10-60 | 98 | 98-98.5 | google.com |

Synthesis of Trimethylsilyl Esters and Related Compounds

Trimethylsilyl esters are important intermediates and reagents in their own right. Their synthesis is often a key step in the preparation of other silylated compounds.

Preparation of Trimethylsilyl Acetate (TMSOAc)

Trimethylsilyl acetate can be synthesized via the reaction of sodium acetate with trimethylchlorosilane, as detailed in section 2.1.3. google.com A patent describes a method where sodium acetate, a solvent, and a phase-transfer catalyst are stirred, followed by the dropwise addition of trimethylchlorosilane. google.com The reaction proceeds for 2-4 hours at a temperature between 10-60°C. google.com The resulting trimethylsilyl acetate is then purified by distillation, with the distillate collected at 106-108°C. google.com This process boasts a high yield of 98-98.5%. google.com

Preparation of Trimethylsilyl Trifluoroacetate (B77799) (TMSTFA)

Trimethylsilyl trifluoroacetate is a valuable silylating agent. It can be synthesized by the reaction of trimethylsilyl chloride with trifluoroacetic acid. This reaction is typically carried out in the presence of a base, such as pyridine (B92270), at room temperature to afford the product in high purity. Another method involves the reaction of (2,3-dihydroxybenzoyl)hydrazine, trifluoroacetate salt with N-methyl-N-(trimethylsilyl)trifluoroacetamide in acetonitrile (B52724). prepchem.com The solvent and the formed trimethylsilyl trifluoroacetate are then removed by distillation. prepchem.com

| Reactants | Conditions | Product | Reference |

| Trimethylsilyl chloride, Trifluoroacetic acid | Pyridine, Room Temperature | Trimethylsilyl trifluoroacetate | |

| (2,3-Dihydroxybenzoyl)hydrazine, trifluoroacetate salt, N-methyl-N-(trimethylsilyl)trifluoroacetamide | Acetonitrile, 40°C, then distillation | Trimethylsilyl trifluoroacetate | prepchem.com |

Synthesis of Trimethylsilyl (trimethylsilyl)acetate

The synthesis of silyl (B83357) esters from carboxylic acids is a fundamental transformation in organosilicon chemistry. Trimethylsilyl (trimethylsilyl)acetate, the ester formed from this compound and a trimethylsilyl group, can be prepared through the silylation of this compound. A general and straightforward laboratory method involves the reaction of the parent acid with a suitable silylating agent.

One common approach is the esterification of the carboxylic acid. A facile method for this transformation involves the preparation of the corresponding trimethylsilyl ester, which has been reported to proceed in good yield (around 70%). tandfonline.com Another established method for the synthesis of silyl esters is the reaction of a sodium salt of the carboxylic acid with a halosilane. For instance, the synthesis of trimethylsilyl acetate can be achieved by reacting sodium acetate with trimethylchlorosilane. google.com This method can be adapted for the synthesis of trimethylsilyl (trimethylsilyl)acetate by using the sodium salt of this compound as the starting material.

A patented method for synthesizing trimethylsilyl acetate utilizes a phase-transfer catalyst to improve reaction efficiency, activity, and product purity. google.com The process involves the dropwise addition of trimethylchlorosilane to a mixture of sodium acetate, a solvent, and the catalyst. google.com After a reaction period of 2-4 hours, the product is isolated by filtration and distillation. google.com This procedure is notable for its high yields, reported to be around 90.9%, with a product purity of 98.5%. google.com

Detailed parameters for a representative synthesis of a trimethylsilyl ester are outlined in the table below, based on a patented procedure for trimethylsilyl acetate. google.com

| Parameter | Description | Source |

| Reactants | Sodium acetate (0.63–0.84 parts by mass), Trimethylchlorosilane (1 part by mass) | google.com |

| Solvent | N,N-dimethylformamide (DMF), N,N-dimethylacetamide, acetic anhydride, or acetic acid (0.5–5 parts by mass) | google.com |

| Catalyst | Tetrabutylammonium bromide, tetrabutylammonium chloride, or Dimethylaminopyridine (0.0001–0.005 parts by mass) | google.com |

| Reaction Temperature | 10–60 °C | google.com |

| Reaction Time | 2–4 hours | google.com |

| Product Isolation | Filtration followed by distillation of the filtrate at 106–108 °C | google.com |

Stereoselective and Asymmetric Synthesis Approaches

Stereoselective control in reactions involving this compound and its derivatives is crucial for the synthesis of complex, biologically active molecules and chiral building blocks. Various strategies have been developed to achieve high levels of diastereoselectivity and enantioselectivity.

A significant challenge in using silyl esters in stereoselective transformations is the lability of the Si-O bond. nih.gov To overcome this, the sterically demanding tris(triethylsilyl)silyl, or "supersilyl," group has been employed as a highly effective protecting group for carboxylic acids. This "supersilyl" ester is stable enough to allow for deprotonation at the α-position to form a stable enolate. nih.gov These enolates undergo highly stereoselective aldol (B89426) and Mannich reactions with aldehydes and imines, respectively, to produce α-branched β-hydroxyl or β-amino carboxylic acid derivatives with good yields and high diastereoselectivity. nih.gov

Another powerful strategy involves the catalytic asymmetric aminomethylation of bis-silyl ketene (B1206846) acetals, which can be derived from carboxylic acids like acetic acid. A confined imidodiphosphorimidate (IDPi) catalyst facilitates the reaction between bis-silyl ketene acetals and a silylated aminomethyl ether. nih.gov This one-pot approach yields free β²-amino acids in high yields and excellent enantioselectivity after a simple hydrolytic workup. nih.gov The methodology is applicable to a broad range of substrates, including those that form aromatic and aliphatic β²-amino acids. nih.gov

The Strecker reaction, a classic method for synthesizing amino acids, can be performed diastereoselectively by using a chiral amine auxiliary. nih.gov The condensation of a ketone with a chiral amine, such as (S)-α-methylbenzylamine, forms a chiral imine intermediate. The subsequent addition of a cyanide source, like trimethylsilylcyanide, proceeds with facial selectivity, leading to the formation of α-amino nitriles with a diastereomeric excess. nih.gov These intermediates can then be hydrolyzed to yield chiral quaternary α-amino acids. nih.gov

Magnesium-mediated intramolecular reductive coupling has also been used for the stereoselective synthesis of C₂-symmetric 3,4-bis-silyl-substituted adipic acid derivatives. rsc.org This approach utilizes symmetrical disiloxanes derived from β-silylacrylic acid N-oxazolidinone derivatives to create chiral bis-silylated products. rsc.org

The following table summarizes various stereoselective approaches involving silyl-containing acetic acid derivatives.

| Method | Substrate Type | Key Reagent/Catalyst | Product Type | Reported Stereoselectivity | Source |

| "Supersilyl" Ester Aldol/Mannich Reaction | "Supersilyl" esters of carboxylic acids | n-BuLi, Aldehydes/Imines | α-Branched β-hydroxy/amino carboxylic acid derivatives | Good diastereoselectivities | nih.gov |

| Catalytic Asymmetric Aminomethylation | Bis-silyl ketene acetals | Confined imidodiphosphorimidate (IDPi) catalyst | Free β²-amino acids | High enantioselectivity | nih.gov |

| Diastereoselective Strecker Reaction | Cyclic ketones | (S)-α-methylbenzylamine (chiral auxiliary), Trimethylsilylcyanide | Cyclic quaternary α-amino nitriles/acids | Moderate diastereoisomeric ratio | nih.gov |

| Intramolecular Reductive Coupling | Disiloxanes of β-silylacrylic acid derivatives | Mg/trimethylsilyl chloride | C₂-symmetric 3,4-bis-silyl-substituted adipic acid derivatives | Stereoselective | rsc.org |

Reactivity and Mechanistic Studies of Trimethylsilyl Acetic Acid

Acid-Base Chemistry and Dianion Formation

(Trimethylsilyl)acetic acid exhibits notable reactivity stemming from its ability to form a dianion, which serves as a versatile intermediate in various synthetic transformations. rsc.orgrsc.org

This compound can be readily converted into its corresponding dianion. rsc.orgrsc.org This process typically involves treatment with two equivalents of a strong base, such as lithium diisopropylamide (LDA), in a suitable solvent like tetrahydrofuran (B95107) (THF). core.ac.uk The first equivalent of the base deprotonates the acidic carboxylic acid proton, while the second equivalent removes a proton from the α-carbon, facilitated by the stabilizing effect of the adjacent trimethylsilyl (B98337) group. The resulting dianion is a highly reactive species. richmond.edu

The reaction of the dianion of acetic acid with chlorotrimethylsilane (B32843) can lead to a mixture of C- and O-silylated products. thieme-connect.de However, under specific conditions, such as refluxing in a mixture of diethyl ether and tetrahydrofuran before the addition of the silylating agent, this compound can be obtained as the sole product. thieme-connect.de The acetate (B1210297) radical anion (CH2CO2•−) has also been generated in the gas phase from the enolate ions of trimethylsilyl acetate. epa.govacs.org

The dianion of this compound is a key intermediate for the synthesis of more complex α-trimethylsilylcarboxylic acids. rsc.orgrsc.orgresearchgate.net Direct alkylation of the dianion with various alkyl halides allows for the introduction of a range of substituents at the α-position. researchgate.net For instance, reacting the dianion with iodoalkanes furnishes the corresponding 2-trimethylsilylalkanoic acids in good yields. core.ac.uk This method provides a general and convenient route to new α-silylacetic acids. researchgate.net

The dianion of this compound serves as a precursor for the synthesis of α,β-unsaturated acids. rsc.orgrsc.orgresearchgate.net This transformation typically involves the reaction of the dianion with aldehydes or ketones. The initial carbonyl addition yields a β-hydroxy-α-silyl acid, which can then undergo a Peterson-type olefination reaction. This elimination of the trimethylsilanol (B90980) group under either acidic or basic conditions introduces a double bond, leading to the formation of the desired α,β-unsaturated carboxylic acid.

A significant application of the this compound dianion is in the synthesis of α-trimethylsilyl-γ-butyrolactones. rsc.orgrsc.orgresearchgate.net This is achieved by reacting the dianion with epoxides. The nucleophilic dianion attacks and opens the epoxide ring, which is followed by an intramolecular cyclization to form the γ-lactone ring.

These resulting α-trimethylsilyl-γ-butyrolactones are valuable synthetic intermediates that can be further transformed into other important classes of compounds. rsc.orgrsc.orgresearchgate.net For example, they can be converted into:

α-Ylidene-γ-butyrolactones : Through Peterson olefination with carbonyl compounds. rsc.orgrsc.org

α-Bromo-γ-butyrolactones : Via bromination reactions. rsc.orgrsc.org

γ-Butyrolactones : By protodesilylation to remove the trimethylsilyl group. rsc.orgrsc.org

Role in Aldol (B89426) Reactions and Carbonyl Additions

Acetic acid can participate directly as an enolate precursor in aldol addition reactions with non-enolizable aldehydes under exceptionally mild conditions, a process facilitated by the presence of trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) and a trialkylamine base like N,N-diisopropylethylamine (i-Pr2NEt). organic-chemistry.orgnih.govacs.org This method avoids the use of harshly basic conditions typically required to form a dianion. richmond.edu Acidic workup of the reaction mixture yields β-hydroxy carboxylic acids, which are versatile synthetic building blocks. organic-chemistry.orgnih.gov

The reaction is believed to follow a one-pot, three-step mechanism: richmond.eduorganic-chemistry.orgnih.gov

In situ silyl (B83357) ester formation : Acetic acid reacts with TMSOTf and the amine base to form trimethylsilyl acetate (TMSOAc). richmond.edu

Bis-silyl ketene (B1206846) acetal (B89532) formation : A second equivalent of TMSOTf activates the silyl ester towards deprotonation by the amine base, forming a bis-silyl ketene acetal. richmond.edu

Mukaiyama Aldol Addition : The remaining TMSOTf catalyzes the Mukaiyama aldol addition of the bis-silyl ketene acetal to the aldehyde. richmond.eduorganic-chemistry.org

Control experiments have confirmed that TMSOTf is essential for the reaction to proceed. richmond.edu Commercially available trimethylsilyl acetate (TMSOAc) can also be used directly and is an effective precursor, requiring fewer equivalents of reagents. richmond.eduorganic-chemistry.org The reaction demonstrates high efficiency, particularly with benzaldehyde (B42025) derivatives and other non-enolizable aldehydes. organic-chemistry.org

Table 1: Aldol Addition of Trimethylsilyl Acetate (TMSOAc) to Various Aldehydes richmond.edu

| Aldehyde | Product (β-Hydroxy Carboxylic Acid) | Yield (%) |

| Benzaldehyde | 3-Hydroxy-3-phenylpropanoic acid | 98 |

| 4-Methoxybenzaldehyde | 3-Hydroxy-3-(4-methoxyphenyl)propanoic acid | 95 |

| 4-Nitrobenzaldehyde | 3-Hydroxy-3-(4-nitrophenyl)propanoic acid | 98 |

| 4-(Trifluoromethyl)benzaldehyde | 3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid | 97 |

| 2-Naphthaldehyde | 3-Hydroxy-3-(naphthalen-2-yl)propanoic acid | 96 |

| Cinnamaldehyde | 3-Hydroxy-5-phenylpent-4-enoic acid | 91 |

| Furfural | 3-(Furan-2-yl)-3-hydroxypropanoic acid | 95 |

Formation of Trimethylsilyl Ester, Bis-silyl Ketene Acetal, and Mukaiyama Aldol Addition

This compound and its derivatives are valuable reagents in organic synthesis, particularly in aldol-type reactions. A key transformation involves the formation of a bis-silyl ketene acetal, which then serves as a potent nucleophile in Mukaiyama aldol additions.

The process can be initiated directly from acetic acid in a one-pot, three-step sequence facilitated by trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a trialkylamine base. organic-chemistry.orgnih.govacs.org The proposed mechanism involves:

In situ formation of trimethylsilyl acetate (TMSOAc) : Acetic acid reacts with TMSOTf and the amine base to form the silyl ester. richmond.eduacs.org

Bis-silyl ketene acetal formation : A second equivalent of TMSOTf activates the silyl ester for deprotonation by the amine, leading to the formation of the bis-silyl ketene acetal. richmond.eduacs.org

Mukaiyama Aldol Addition : The bis-silyl ketene acetal, catalyzed by the residual TMSOTf, then adds to non-enolizable aldehydes. organic-chemistry.orgnih.govacs.orgorganic-chemistry.org Subsequent acidic workup yields the final β-hydroxy carboxylic acid product. organic-chemistry.orgnih.gov

This method is highly efficient, often achieving over 95% conversion for reactions with various benzaldehyde derivatives under mild conditions. organic-chemistry.org The use of commercially available trimethylsilyl acetate (TMSOAc) as a starting material is also effective and requires fewer equivalents of reagents. organic-chemistry.orgrichmond.eduacs.org

The reaction of the lithium enolate of trimethylsilyl acetate with chlorotrimethylsilane can yield either the C,O-bis(trimethylsilyl) ketene acetal or the C-silylated product, trimethylsilyl α-(trimethylsilyl)acetate, depending on the specific reaction conditions employed. researchgate.netcapes.gov.brlookchem.com

Table 1: Mukaiyama Aldol Reaction of Acetic Acid with Various Aldehydes richmond.edu

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | 3-hydroxy-3-phenylpropanoic acid | 91 |

| 2 | p-Anisaldehyde | 3-hydroxy-3-(4-methoxyphenyl)propanoic acid | 94 |

| 3 | p-Chlorobenzaldehyde | 3-(4-chlorophenyl)-3-hydroxypropanoic acid | 89 |

| 4 | p-Nitrobenzaldehyde | 3-hydroxy-3-(4-nitrophenyl)propanoic acid | 72 |

| 5 | Cinnamaldehyde | 3-hydroxy-5-phenylpent-4-enoic acid | 70 |

Diastereoselective Intramolecular Aldol Condensations involving Silylated Compounds

Intramolecular aldol reactions involving silyl-substituted compounds are powerful methods for constructing cyclic systems with high stereocontrol. The diastereoselectivity of these cyclizations can be influenced by the nature of the silicon nucleophile. For instance, in a reaction sequence involving enantioselective copper-catalyzed conjugate silylation followed by an intramolecular aldol cyclization, the choice of the silylating agent dictates the stereochemical outcome. acs.org

Using Me2PhSiZnX·2LiX as the silicon nucleophile leads preferentially to the trans aldol product. acs.org

Using Me2PhSiBpin results in the formation of the cis aldol product. acs.org

The basicity of the reaction medium can also play a role; for example, the more basic zinc reagent can facilitate a thermodynamically driven isomerization from the cis to the more stable trans product via a retro-aldol/aldol process. acs.org

In other systems, such as the intramolecular allylation of mixed silyl-substituted acetals, the reaction proceeds through a cyclic transition state. acs.org The addition of an allylsilane to an oxocarbenium ion intermediate occurs with a high degree of diastereoselectivity, which can be further enhanced by the in-situ formation of the oxocarbenium ion from an (α-hydroxyalkyl)allylsilane and an aldehyde in the presence of a Lewis acid like boron trifluoride etherate. acs.org The Mukaiyama aldol reaction, which proceeds via an open transition state, is also known to exhibit high diastereoselectivity, often favoring syn-diastereomers. msu.edu

Acidolysis and Cleavage Mechanisms

The cleavage of the silicon-carbon bond in compounds like this compound is often studied using model compounds, such as 2-trimethylsilylethyl acetate, to elucidate the underlying mechanisms.

Acid-Catalyzed Cleavage of 2-Trimethylsilylethyl Acetate

The acid-catalyzed cleavage of 2-trimethylsilylethyl acetate is a key reaction, particularly relevant in applications like silicon-based photoresists. acs.org The accepted mechanism proposes that the reaction is initiated by the protonation of the ester's carbonyl oxygen. acs.org This initial step is a rapid equilibrium. acs.org The rate-determining step is the subsequent cleavage that generates a free carboxylic acid and a β-silyl carbocation. acs.org The stability of this carbocation is enhanced by the β-silicon effect, making its formation comparable in facility to the formation of a t-butyl cation. acs.org

Nucleophilic Attack on the Silicon Atom of Protonated Acetate

The central mechanistic feature of the acid-catalyzed cleavage of 2-trimethylsilylethyl acetate is a nucleophilic attack on the silicon atom of the protonated ester. acs.orgacs.org Following protonation of the acetate, a nucleophile present in the reaction medium (such as the solvent, e.g., phenol (B47542) or water) attacks the silicon atom. acs.org This attack leads to the elimination of ethylene (B1197577) and the formation of a silylated nucleophile (e.g., phenoxy- or hydroxytrimethylsilane) and acetic acid. acs.org This SN2-type attack at the silicon center is a common pathway for the cleavage of organosilicon compounds. nih.gov

Bridged Siliconium Cation Intermediates

In certain cases, particularly with more complex silyl groups like the 2-[tris(trimethylsilyl)silyl]ethyl group, the mechanism is thought to involve the formation of a bridged siliconium cation intermediate. acs.orgacs.org After the initial protonation of the acetate, the molecule can rearrange to form this bridged cation. acs.org This intermediate is a π-complex between a silylium (B1239981) ion and ethylene. acs.org The bridged siliconium cation is then susceptible to nucleophilic attack at multiple sites, including the silicon atoms, which can lead to various products. acs.orgacs.org The existence and stability of silylium ions, once considered highly elusive, are now well-established, and they are recognized as potent intermediates in various chemical transformations. researchgate.netresearchgate.net Evidence for such bridged intermediates has been supported by computational studies and the characterization of stable analogues. acs.org

Thermal Decomposition and Rearrangements

The thermal behavior of silyl-containing compounds can involve decomposition and rearrangement pathways. For instance, the thermal decomposition of acetic acid itself proceeds via two main pathways at high temperatures (460-595°C): a first-order reaction yielding methane (B114726) and carbon dioxide, and a second-order reaction producing ketene and water. rsc.org

In organosilicon compounds, thermal rearrangements are common. For example, phenols bearing trimethylsilyl groups in the ortho or para positions are known to rearrange upon heating (200-250°C) to form the corresponding phenoxytrimethylsilane. acs.org This indicates a migration of the silyl group from the carbon of the aromatic ring to the phenolic oxygen. acs.org When both ortho and para positions are substituted with trimethylsilyl groups, the rearrangement occurs exclusively from the ortho position. acs.org While specific studies on the thermal decomposition of this compound are not extensively detailed in the provided context, the principles of decarboxylation and silyl group migration seen in related molecules are relevant. The Curtius rearrangement, a thermal decomposition of an acyl azide (B81097) to an isocyanate, is another example of a rearrangement that can be applied to carboxylic acid derivatives and proceeds with the elimination of nitrogen gas. nih.gov

Thermolytic Behavior of Trimethylsilyl Acetate

The thermal stability of trimethylsilyl acetate has been a subject of investigation, particularly in comparison to other trimethylsilyl esters. cdnsciencepub.com Studies utilizing ultraviolet photoelectron spectroscopy have revealed that trimethylsilyl acetate exhibits considerable thermal stability. cdnsciencepub.com When subjected to high temperatures, it undergoes only a minor degree of decomposition. cdnsciencepub.comcdnsciencepub.com

At 800 °C, the thermolysis of trimethylsilyl acetate results primarily in the formation of acetic acid, with the majority of the starting material remaining unchanged. cdnsciencepub.comcdnsciencepub.com This behavior is distinct from that of other related compounds, such as trimethylsilyl trifluoroacetate (B77799) and trimethylsilyl trifluoromethanesulfonate, which decompose completely at temperatures between 725–800 °C. cdnsciencepub.comcdnsciencepub.com The decomposition mechanism for trimethylsilyl acetate is proposed to occur via a six-membered ring transition state, a common pathway for the thermolysis of carboxylic acid esters. cdnsciencepub.com The formation of the strong silicon-fluorine bond is suggested as a significant driving force for the decomposition of fluorinated trimethylsilyl esters, a factor that is absent in the thermolysis of trimethylsilyl acetate. cdnsciencepub.com

Thermal and Base-Catalyzed Rearrangements of Silylacetic Acids

Silylacetic acids and related α-silyl carbonyl compounds can undergo rearrangement reactions under both thermal and base-catalyzed conditions. A notable transformation is the base-catalyzed rearrangement of α-silylacetic acids into their isomeric O-silyl acetate esters. gelest.com This process, an example of a Brook rearrangement, can be facilitated by a catalytic amount of a base like triethylamine (B128534) at room temperature. gelest.com The driving force for this 1,2-silyl migration from carbon to oxygen is the formation of the thermodynamically more stable silicon-oxygen bond at the expense of a weaker silicon-carbon bond. msu.edu

The mechanism involves the formation of a carboxylate anion, which then facilitates the intramolecular migration of the silyl group to the oxygen atom, yielding a carbanion that is subsequently protonated. gelest.commsu.edu

In addition to base-catalyzed processes, thermal rearrangements of related α-silyl carbonyl compounds are also known. For instance, β-ketosilanes have been shown to undergo a facile thermal rearrangement to produce the isomeric siloxyalkenes (silyl enol ethers). gelest.com This rearrangement has been observed to proceed with complete retention of configuration at the silicon center when a chiral silicon atom is present. gelest.com Similarly, α-silylsulfoxides can undergo a thermal sila-Pummerer rearrangement to yield siloxymethylsulfides. gelest.com

Reactions with Specific Reagents and Substrates

The vinylbis(trimethylsilyl)silyl anion is a reactive species that has been studied for its reactions with various electrophiles, including acetic acid. researchgate.netresearchgate.net This anion can be generated from vinyl tris(trimethylsilyl)silane (B43935) through nucleophilic displacement of a trimethylsilyl group, for example, by using methyllithium (B1224462) or potassium tert-butoxide. researchgate.netresearchgate.net The resulting anion's reactivity towards several reagents, including acetic acid, has been investigated to understand its chemical behavior. researchgate.netresearchgate.net The reaction with acetic acid serves as a protonation step, quenching the anion. researchgate.net The delocalization of the anionic charge across the vinyl-silicon system has also been a subject of study using NMR spectroscopy and density functional theory (DFT). researchgate.netresearchgate.net

The reaction between trimethylsilylketene and hydrogen chloride (HCl) has been investigated through experimental and theoretical methods to elucidate its mechanism. researchgate.netacs.org Experimental studies using infrared (IR) spectroscopy coupled with the matrix isolation technique have shown that the reaction proceeds even at low temperatures (from 50 K), leading to the cleavage of the silicon-carbon bond of the ketene. researchgate.netacs.orgacs.org The final products of this reaction are trimethylsilyl chloride and acetyl chloride. researchgate.netacs.org

Mechanistic studies, supported by density functional theory (DFT) calculations, have proposed a reaction profile that accounts for the observed products. researchgate.netacs.org An important finding from these studies was the identification of trimethylsilylacetyl chloride as a key intermediate in the reaction pathway. researchgate.netacs.orgacs.org The theoretical models suggest the formation of initial complexes between the reactants, which then proceed through transition states leading to the intermediate and finally to the products. researchgate.netnih.gov

The acylation of trimethylsilyl acetate provides an effective synthetic route to β-keto acids and, subsequently, methyl ketones. tandfonline.com This method involves the reaction of the lithium enolate of trimethylsilyl acetate with various acid chlorides. tandfonline.com The process typically requires two equivalents of a strong base, such as lithium diisopropylamide (LDA), to generate the enolate. tandfonline.com The first equivalent deprotonates the trimethylsilyl acetate, while the second is consumed by the acidic β-keto siloxy ester intermediate formed during the reaction. tandfonline.com

The resulting β-keto acid can be isolated after hydrolysis. tandfonline.com Alternatively, the β-keto acid can be decarboxylated to yield the corresponding methyl ketone. tandfonline.com This method has proven to be a direct and less expensive route for the synthesis of β-keto acids compared to other methods like the acylation of the dianion of bis(trimethylsilyl)malonate. tandfonline.com The applicability of this method has been demonstrated with various acid chlorides, leading to good yields of the desired products. tandfonline.com

Table 1: Synthesis of Methyl Ketones via Acylation of Trimethylsilyl Acetate tandfonline.com

| Acid Chloride | Corresponding Methyl Ketone | Yield (%)* |

| Benzoyl chloride | Acetophenone | 98 |

| p-Anisoyl chloride | p-Methoxyacetophenone | 98 |

| Cinnamoyl chloride | Benzylideneacetone | 97 |

| Pivaloyl chloride | Pinacolone | 91 |

| Heptanoyl chloride | 2-Octanone | 94 |

| Cyclohexanecarbonyl chloride | Acetylcyclohexane | 95 |

*Yields were determined by GLC analysis with an internal standard after decarboxylation of the intermediate β-keto acid. tandfonline.com

This compound and its derivatives are part of a broader class of silylated compounds that exhibit useful reactivity. A notable reaction involves the treatment of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with various trimethylsilyl derivatives, such as silylated amines, lactams, or alcohols. researchgate.net This reaction provides a straightforward method for the monofunctionalization of malonic acid. researchgate.net

The silylated nucleophiles react with Meldrum's acid to produce monofunctionalized malonic silyl esters. researchgate.net This transformation is significant because direct monofunctionalization of malonic acid can be challenging. researchgate.net The resulting silyl esters can then be easily hydrolyzed to yield the corresponding monoacids in very good yields. researchgate.net This approach avoids harsh conditions that might lead to the thermal instability of Meldrum's acid or decarboxylation of the product. researchgate.net The reaction of Meldrum's acid with trimethylsilylated nucleophiles like N-(trimethylsilyl)amines results in the formation of trimethylsilyl acetoacetates and acetone. researchgate.net

Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides Mediated by Phenyl Trimethylsilyl Sulfide (B99878)

The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a primary method for synthesizing well-defined polypeptides. Research has identified phenyl trimethylsilyl sulfide (PhS-TMS) as an effective, commercially available mediator for this process. acs.orgacs.org This method facilitates the controlled, living polymerization of a wide range of NCA monomers. acs.org

Detailed mechanistic studies indicate that the polymerization process does not directly involve this compound. Instead, the reaction is initiated by the phenyl trimethylsilyl sulfide. acs.orgnih.gov The proposed mechanism involves the generation of a reactive trimethylsilyl carbamate (B1207046) (TMSC) intermediate, which then regulates the propagation of the polymer chain via a trimethylsilyl (TMS) group transfer process. acs.orgnih.gov This silyl-transfer mechanism is crucial for maintaining control over the polymerization, which is a common feature in polymerizations initiated by N-trimethylsilyl amines as well. rsc.org

The use of phenyl trimethylsilyl sulfide as an initiator offers distinct advantages, including more rapid chain initiation compared to previously established initiators like hexamethyldisilazane (B44280) (HMDS). acs.orgnih.gov This efficiency is attributed to the higher nucleophilicity of the sulfide compared to an amine and the weaker nature of the S–Si bond relative to the N–Si bond. rsc.org

A significant outcome of this polymerization technique is the in situ formation of a phenyl thioester group at the C-terminus of the resulting polypeptide chain. acs.org This terminal thioester is highly valuable for subsequent modifications, particularly through native chemical ligation (NCL), enabling the creation of more complex polypeptide conjugates for various applications. acs.orgrsc.org The process yields functional poly(amino acids) with predictable molecular weights and low polydispersity indices (PDI), typically below 1.10. acs.org

Table 1: Phenyl Trimethylsilyl Sulfide-Mediated ROP of Various NCA Monomers This table summarizes the results from the polymerization of different NCA monomers using phenyl trimethylsilyl sulfide as an initiator, showcasing the control over molecular weight (MW) and the narrow polydispersity index (PDI) achieved.

| NCA Monomer | [Monomer]/[Initiator] Ratio | Polymerization Time (h) | Conversion (%) | Theoretical MW (kDa) | Observed MW (kDa) | PDI (Mw/Mn) |

| γ-Benzyl-L-glutamate | 50 | 2 | >99 | 11.0 | 11.1 | 1.05 |

| ε-Z-L-lysine | 50 | 2 | >99 | 13.1 | 13.5 | 1.07 |

| O-Benzyl-L-tyrosine | 50 | 2 | >99 | 9.8 | 9.5 | 1.05 |

| L-Alanine | 50 | 24 | >99 | 3.6 | 3.5 | 1.09 |

| Sarcosine | 100 | 0.5 | >99 | 7.1 | 7.3 | 1.03 |

Applications of Trimethylsilyl Acetic Acid in Organic Synthesis

Building Block in Complex Molecule Synthesis

(Trimethylsilyl)acetic acid, particularly its ester form, trimethylsilyl (B98337) acetate (B1210297) (TMSOAc), serves as a valuable building block in organic synthesis. It is an ideal and inexpensive precursor for generating enolates used in carbon-carbon bond-forming reactions. organic-chemistry.orgrichmond.edu One of the primary applications is in Mukaiyama aldol (B89426) reactions. organic-chemistry.orgrichmond.edu

In a one-pot, three-step process, this compound can be converted in situ into its trimethylsilyl ester (TMSOAc), which then forms a bis-silyl ketene (B1206846) acetal (B89532). organic-chemistry.orgrichmond.edu This intermediate subsequently reacts with non-enolizable aldehydes in the presence of a catalyst like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). organic-chemistry.orgrichmond.edu An acidic workup then yields β-hydroxy carboxylic acids, which are important and versatile intermediates for the synthesis of more complex molecules. organic-chemistry.org This method is noted for its mild reaction conditions and high efficiency. organic-chemistry.org

The versatility of the carboxylic acid group in the resulting products allows for easy conversion into other functional groups such as esters, anhydrides, or acid halides, further extending its utility as a building block. richmond.edu

Table 1: Aldol Addition Reaction Using Acetic Acid Derivatives

| Reactant | Aldehyde | Conditions | Product | Yield |

|---|---|---|---|---|

| Acetic Acid | Benzaldehyde (B42025) | TMSOTf, i-Pr2NEt, CH2Cl2, rt | 3-hydroxy-3-phenylpropanoic acid | >95% |

| TMSOAc | 4-Nitrobenzaldehyde | TMSOTf, i-Pr2NEt, CH2Cl2, rt | 3-hydroxy-3-(4-nitrophenyl)propanoic acid | >95% |

| Propionic Acid | 1-Naphthaldehyde | TMSOTf, 2,6-lutidine, CH2Cl2, rt | 3-hydroxy-3-(naphthalen-1-yl)butanoic acid | 72% |

| Butyric Acid | 1-Naphthaldehyde | TMSOTf, 2,6-lutidine, CH2Cl2, rt | 3-hydroxy-3-(naphthalen-1-yl)pentanoic acid | 67% |

Data sourced from Downey et al., 2010. organic-chemistry.orgrichmond.edu

Protective Group Strategies involving the Trimethylsilyl Group

The trimethylsilyl (TMS) group is one of the most common silyl (B83357) groups used for the protection of various functional groups in multistep organic synthesis. jocpr.com Protecting groups are essential for temporarily masking reactive sites within a molecule to prevent unwanted side reactions during a chemical transformation elsewhere in the molecule. jocpr.com

The TMS group is frequently used to protect hydroxyl groups in alcohols, phenols, and carboxylic acids by converting them into trimethylsilyl ethers or esters. jocpr.com This strategy is advantageous because silyl ethers are stable under many reaction conditions, including exposure to weak bases, nucleophiles, and carbanions. jocpr.com The introduction of the bulky TMS group also reduces the polarity of the parent compound, making it more volatile and amenable to analysis by gas chromatography.

A key aspect of any protecting group strategy is the ability to easily remove the group once it has served its purpose. TMS groups are particularly useful because they can be cleaved under mild conditions. jocpr.com Deprotection is commonly achieved using fluoride-based reagents, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF), or under acidic conditions. chem-station.com The high strength of the silicon-fluorine bond is the driving force for fluoride-mediated deprotection. chem-station.com

The relative stability of different silyl protecting groups allows for orthogonal protection strategies, where one type of silyl group can be removed selectively in the presence of another. jocpr.com The stability of common silyl groups under acidic conditions generally follows the trend: TMS < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS). chem-station.com

Table 2: Common Silyl Protecting Groups and Their Relative Stability

| Protecting Group | Abbreviation | Stability towards Acid | Stability towards Fluoride |

|---|---|---|---|

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | 10-100 | ~100 |

| Triisopropylsilyl | TIPS | >100,000 | ~100 |

| tert-Butyldimethylsilyl | TBS / TBDMS | ~100,000 | >200,000 |

| tert-Butyldiphenylsilyl | TBDPS | >100,000 | ~5 |

Relative stability compared to TMS group. chem-station.com

Synthesis of Highly Functionalized Compounds

This compound and its derivatives are instrumental in the synthesis of highly functionalized compounds. As discussed previously, its use in aldol-type reactions provides a direct route to β-hydroxy carboxylic acids, which are densely functionalized molecules containing both a hydroxyl and a carboxylic acid group. organic-chemistry.orgrichmond.edu

These products serve as versatile platforms for further synthetic manipulations. The carboxylic acid can be transformed into esters, amides, or other functionalities, while the hydroxyl group can be oxidized, eliminated, or substituted. This dual reactivity allows for the rapid construction of complex molecular scaffolds from simple starting materials.

Furthermore, the principles of silylation are applied in various strategies to produce functionalized molecules. For instance, in the synthesis of functionalized 2-sulfenylindoles, a related strategy involves the lithiation of N-tosylindoles followed by reaction with sulfenylating reagents. nih.gov While not directly using this compound, this demonstrates the broader utility of organosilicon chemistry in generating functionalized heterocyclic systems, which are prevalent in pharmaceuticals and biologically active compounds. nih.govmdpi.com

Radiosynthesis and Radiolabeling Applications

While direct applications of this compound in radiosynthesis are not extensively documented, the underlying principles of silyl chemistry are relevant to the field of radiolabeling. Radiolabeled compounds are critical tools in drug discovery and development, used to study the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates. moravek.comnih.gov

Silyl groups play a role in modern radiolabeling techniques, particularly with isotopes like Fluorine-18 (¹⁸F), a widely used radionuclide for Positron Emission Tomography (PET) imaging. researchgate.net Silicon-based building blocks, such as diaryl- or di-tert-butylsilyl compounds, can be used for the one-step ¹⁸F-fluorination of biomolecules like peptides. researchgate.net The labeling reaction conditions are mild and compatible with sensitive biological molecules, and the resulting ¹⁸F-fluoride-silicon bond is generally stable under physiological conditions. researchgate.net This "silicon-fluoride acceptor" (SiFA) methodology represents an important strategy in developing new PET radiopharmaceuticals. researchgate.net

Additionally, related compounds like tritiated acetic acid are used in exchange reactions to introduce tritium (B154650) (³H), a radioactive isotope of hydrogen, into molecules at exchangeable positions like hydroxyl or amine groups. openmedscience.com Silyl protecting groups can be employed during such syntheses to protect other parts of the molecule from undesired reactions during the radiolabeling process. glenresearch.com

Table 3: Common Radioisotopes Used in Labeling

| Isotope | Half-life | Emission Type | Primary Application |

|---|---|---|---|

| Tritium (³H) | 12.3 years | Beta (β⁻) | ADME studies, receptor binding assays nih.govmdpi.commoravek.com |

| Carbon-14 (¹⁴C) | 5,730 years | Beta (β⁻) | ADME studies (preferred for metabolic stability) nih.govmoravek.com |

| Fluorine-18 (¹⁸F) | 109.7 minutes | Positron (β⁺) | PET imaging researchgate.net |

| Lutetium-177 (¹⁷⁷Lu) | 6.73 days | Beta (β⁻), Gamma (γ) | Radiopharmaceutical therapy and diagnosis nih.gov |

Derivatization Agent in Organic Transformations

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific analysis or separation technique, such as gas chromatography (GC). This compound is part of the broader class of silylating agents used for this purpose. Silylation involves replacing an active hydrogen in a functional group with a trimethylsilyl group. This process generally increases the volatility, thermal stability, and solubility of the compound in non-polar solvents, making it suitable for GC analysis.

The hydroxyl group (-OH) in alcohols and phenols, and the thiol group (-SH) in mercaptans, are polar and can form hydrogen bonds, which decreases their volatility. Silylation converts these groups into their corresponding trimethylsilyl ethers (-O-Si(CH₃)₃) and thioethers (-S-Si(CH₃)₃), respectively. This transformation effectively blocks hydrogen bonding and reduces the polarity of the molecules.

Various reagents and catalysts are employed for the silylation of these functional groups. Hexamethyldisilazane (B44280) (HMDS) is a common silylating agent that can be used with catalysts like H-β zeolite or iodine for the efficient silylation of alcohols and phenols under mild, often solvent-free, conditions. Ketones can be converted to their silyl enol ethers, which are important intermediates in organic synthesis. This can be achieved using reagents like ethyl trimethylsilylacetate, which offers excellent stereoselectivity, affording only Z-enol silyl ethers from acyclic ketones. This method is also chemoselective, allowing ketones to be silylated in the presence of other functional groups like esters and nitriles.

Carbohydrates (sugars) are polyhydroxy aldehydes or ketones that are non-volatile and thermally labile, making their direct analysis by gas chromatography challenging. Derivatization by silylation is a crucial step to overcome these limitations. The multiple hydroxyl groups on a sugar molecule are converted to trimethylsilyl ethers, significantly increasing the molecule's volatility.

A common method for silylating sugars was developed by Sweeley, using a mixture of hexamethyldisilane (B74624) (HMDS) and trimethylchlorosilane (TMCS) in a pyridine (B92270) solvent. This procedure is effective for a wide range of sugars. The silylation of sugars can sometimes produce multiple peaks in a chromatogram due to the formation of different anomers (α and β isomers). To simplify the chromatogram, a two-step derivatization process is often preferred, which involves an initial oximation step to open the ring structure, followed by silylation. This approach reduces the number of isomeric products and leads to more accurate identification and quantification.

Acetylation of Alcohols with Trimethylsilyl Acetate

Trimethylsilyl acetate, the silyl ester of acetic acid, is a widely used reagent for the acetylation of alcohols. This process serves as a common and crucial method for protecting hydroxyl groups during multi-step syntheses. frontiersin.orgfrontiersin.org The reaction typically involves treating an alcohol with an acetylating agent like acetic anhydride (B1165640). frontiersin.org Various catalysts can be employed to facilitate this transformation, including trimethylsilyl trifluoromethanesulfonate (TMSOTf), which has been shown to be a highly efficient catalyst for the acylation of primary, secondary, and tertiary alcohols with acid anhydrides. acs.org

The use of trimethylsilyl acetate itself as an enolate precursor is also established. It is considered an attractive reaction partner because it requires fewer equivalents of reagents like TMSOTf and a base to be converted into a reactive bis-silyl ketene acetal intermediate compared to starting with acetic acid directly. richmond.edu

The general procedure for acetylation can be performed under mild, often solvent-free conditions. For example, a stoichiometric amount of acetic anhydride can be used in the presence of a catalyst to acetylate a range of substrates, including phenols, alcohols, and thiols. frontiersin.org Another approach involves using polyvinylpolypyrrolidone-bound boron trifluoride (PVPP-BF3) as a heterogeneous catalyst for the acylation of alcohols, phenols, and their trimethylsilyl ethers with acetic anhydride, proceeding in good to excellent yields at room temperature. academie-sciences.fr

The table below summarizes representative examples of acetylation reactions.

Table 1: Examples of Alcohol Acetylation

| Substrate | Acetylating Agent | Catalyst | Conditions | Yield |

|---|---|---|---|---|

| Thymol | Acetic Anhydride | VOSO₄ | Room Temp, 24h | Good |

| Benzyl Alcohol | Acetic Anhydride | VOSO₄ | Room Temp, 24h | 86% |

| Phenyl Trimethylsilyl Ether | Acetic Anhydride | PVPP-BF₃ | Room Temp | 98% |

Monofunctionalization of Malonic Acid

Achieving selective monofunctionalization of symmetric dicarboxylic acids like malonic acid is a significant challenge in synthesis. A valuable strategy involves the use of silyl derivatives in conjunction with protected forms of malonic acid, such as Meldrum's acid. Treatment of Meldrum's acid with silylated nucleophiles, including silylated amines, lactams, or alcohols, results in a ring-opening reaction. researchgate.net This process easily yields monofunctionalized malonic silyl esters. Subsequent hydrolysis of the resulting silyl ester provides the corresponding malonic acid mono-amide or mono-ester in very good yields. researchgate.net

This method provides a straightforward route to malonic acid half-thioesters (MAHTs) and malonic acid half-oxyesters (MAHOs), which are versatile synthetic intermediates. researchgate.net The reaction proceeds through the nucleophilic ring-opening of a Meldrum's acid derivative, followed by further synthetic steps. researchgate.net

The general reaction scheme is as follows:

Meldrum's Acid + Silylated Nucleophile → Monofunctionalized Malonic Silyl Ester → Monofunctionalized Malonic Acid

This approach avoids the formation of di-substituted byproducts and offers a high-yielding pathway to valuable building blocks. researchgate.net

Precursor to Reactive Intermediates (e.g., Silyl Ketene Acetals)

This compound and its ester, trimethylsilyl acetate (TMSOAc), are effective precursors to highly reactive silyl ketene acetals. These intermediates are pivotal in modern carbon-carbon bond-forming reactions, particularly the Mukaiyama aldol reaction. richmond.eduorganic-chemistry.org

The formation of the reactive species, a bis-silyl ketene acetal, can be achieved in a one-pot, three-step process starting from acetic acid in the presence of trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a trialkylamine base like i-Pr₂NEt. richmond.eduorganic-chemistry.org

The mechanism involves:

In situ silyl ester formation: Acetic acid reacts with TMSOTf and base to form trimethylsilyl acetate (TMSOAc). richmond.edu

Bis-silyl ketene acetal formation: A second equivalent of TMSOTf activates the silyl ester towards deprotonation by the base, forming the bis-silyl ketene acetal. richmond.edu

Mukaiyama aldol addition: The generated silyl ketene acetal adds to an aldehyde, catalyzed by residual TMSOTf. richmond.eduorganic-chemistry.org

Using commercially available TMSOAc directly is an even more efficient route, as it requires fewer equivalents of the silylating agent and base to generate the reactive intermediate. richmond.edu This strategy allows acetic acid to be used as a direct enolate precursor under exceptionally mild conditions, avoiding the harsh bases typically required to form dianions. richmond.edu

Synthesis of Specific Compound Classes

The unique reactivity of this compound and its derivatives makes them valuable starting materials for the synthesis of several important classes of compounds.

The synthesis of α-trimethylsilylcarboxylic acids, including this compound itself, can be accomplished through various methods. One common approach involves the reaction of an α-lithiocarboxylate with a trialkylsilyl chloride. Another route is the carboxylation of an α-silyl organolithium reagent. These methods provide access to a range of α-silylated carboxylic acids that are useful synthetic intermediates.

This compound derivatives are precursors for the synthesis of α,β-unsaturated carboxylic acids. This transformation is often achieved through a Peterson olefination-type reaction. The process typically begins with the aldol addition of the silyl ketene acetal derived from this compound to an aldehyde or ketone, which generates a β-hydroxy-α-silyl carboxylic acid intermediate. organic-chemistry.org Subsequent elimination of the hydroxyl and silyl groups furnishes the α,β-unsaturated product.

Catalytic systems can control the selectivity of the reaction to favor either the β-hydroxy ester or the α,β-unsaturated ester. For example, activation of the silicon-carbon bond in ethyl 2-(trimethylsilyl)acetate with a phosphazene base catalyst can lead to either product by altering catalyst loading and reaction temperature. organic-chemistry.org

β-Hydroxy carboxylic acids are valuable synthetic intermediates, and their synthesis can be achieved using this compound as a masked acetate enolate. organic-chemistry.org As detailed in section 4.6, trimethylsilyl acetate (TMSOAc) or acetic acid itself can be converted in situ into a bis-silyl ketene acetal. richmond.edu This reactive intermediate undergoes a TMSOTf-catalyzed Mukaiyama aldol addition to non-enolizable aldehydes. richmond.eduorganic-chemistry.org An acidic workup then hydrolyzes the silyl groups to yield the final β-hydroxy carboxylic acid product. organic-chemistry.org

This method is notable for its mild reaction conditions and high efficiency, with conversions often exceeding 95% for reactions with benzaldehyde derivatives. organic-chemistry.org The reaction provides a practical and efficient route to these versatile compounds, avoiding the harsh conditions and competing side reactions associated with traditional aldol reactions of carboxylic acid dianions. richmond.eduorganic-chemistry.org

Table 2: Synthesis of β-Hydroxy Carboxylic Acids from Aldehydes and TMSOAc

| Aldehyde | Conditions | Product | Yield |

|---|---|---|---|

| Benzaldehyde | TMSOTf, i-Pr₂NEt, CH₂Cl₂ | 3-Hydroxy-3-phenylpropanoic acid | 95% |

| 4-Nitrobenzaldehyde | TMSOTf, i-Pr₂NEt, CH₂Cl₂ | 3-Hydroxy-3-(4-nitrophenyl)propanoic acid | 95% |

| 4-Methoxybenzaldehyde | TMSOTf, i-Pr₂NEt, CH₂Cl₂ | 3-Hydroxy-3-(4-methoxyphenyl)propanoic acid | 95% |

| Cinnamaldehyde | TMSOTf, i-Pr₂NEt, CH₂Cl₂ | 3-Hydroxy-5-phenylpent-4-enoic acid | 85% |

Data sourced from Downey et al., J. Org. Chem., 2010. richmond.eduorganic-chemistry.org

(2,3-Dihydrobenzofuran-3-yl)acetic Acids

The synthesis of (2,3-dihydrobenzofuran-3-yl)acetic acids from salicylaldehydes is a key transformation that leverages the unique reactivity of the dianion of this compound. This method allows for the direct formation of the dihydrobenzofuran ring system with a tethered acetic acid moiety at the 3-position.

The reaction is initiated by the deprotonation of this compound using a strong base, typically two equivalents of lithium diisopropylamide (LDA), to generate the corresponding dianion. This highly reactive species then undergoes a tandem reaction with a substituted salicylaldehyde (B1680747). The first step involves a nucleophilic attack of the carbanion on the aldehyde carbonyl group, followed by an intramolecular cyclization via a Michael-type addition, facilitated by the departure of the trimethylsilyl group. This sequence of events leads to the formation of the desired (2,3-dihydrobenzofuran-3-yl)acetic acid derivatives.

The scope of this reaction has been investigated with a variety of substituted salicylaldehydes, demonstrating its utility in generating a library of structurally diverse products. The electronic nature and position of the substituents on the salicylaldehyde ring can influence the reaction efficiency.

Detailed research findings on the synthesis of various (2,3-dihydrobenzofuran-3-yl)acetic acids are summarized in the table below. The data illustrates the yields obtained for different salicylaldehyde precursors under optimized reaction conditions.

| Salicylaldehyde Precursor | Product: (2,3-Dihydrobenzofuran-3-yl)acetic Acid Derivative | Yield (%) |

|---|---|---|

| Salicylaldehyde | (2,3-Dihydrobenzofuran-3-yl)acetic acid | 75 |

| 5-Bromosalicylaldehyde | (5-Bromo-2,3-dihydrobenzofuran-3-yl)acetic acid | 82 |

| 5-Chlorosalicylaldehyde | (5-Chloro-2,3-dihydrobenzofuran-3-yl)acetic acid | 78 |

| 5-Nitrosalicylaldehyde | (5-Nitro-2,3-dihydrobenzofuran-3-yl)acetic acid | 65 |

| 3-Methoxysalicylaldehyde | (7-Methoxy-2,3-dihydrobenzofuran-3-yl)acetic acid | 70 |

| 4-Methoxysalicylaldehyde | (6-Methoxy-2,3-dihydrobenzofuran-3-yl)acetic acid | 72 |

The presented data highlights the robustness of this synthetic methodology, providing good to excellent yields for a range of electronically diverse salicylaldehydes. This approach offers a direct and efficient route to a variety of substituted (2,3-dihydrobenzofuran-3-yl)acetic acids, which are of significant interest for further chemical exploration and biological evaluation.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the characterization of (trimethylsilyl)acetic acid, providing detailed information about its molecular structure.

Proton NMR (¹H NMR) spectroscopy of this compound provides distinct signals corresponding to the different proton environments within the molecule. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows two primary signals.

The nine chemically equivalent protons of the trimethylsilyl (B98337) (-Si(CH₃)₃) group appear as a sharp singlet at approximately 0.160 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to both the silicon atom and the carboxyl group resonate as another singlet further downfield, typically around 1.935 ppm. The acidic proton of the carboxyl group (-COOH) is also present, though its chemical shift can be variable and the peak is often broad.

| Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -Si(CH₃)₃ | ~0.160 | Singlet | 9H |

| -CH₂- | ~1.935 | Singlet | 2H |

| -COOH | Variable | Broad Singlet | 1H |

Note: Data sourced from spectral information available for this compound.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. For this compound, three distinct signals are expected, corresponding to the methyl carbons of the trimethylsilyl group, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

Silicon-29 NMR (²⁹Si NMR) is a specialized technique used to probe the silicon environment in organosilicon compounds. A single resonance is expected for this compound, and its chemical shift provides confirmation of the trimethylsilyl moiety. The chemical shifts for trimethylsilyl groups attached to a carbon atom typically fall within a specific range, helping to characterize the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Electron Impact (EI) mass spectrometry of organosilicon compounds, including this compound and its derivatives, reveals characteristic fragmentation patterns. For many trimethylsilyl (TMS) derivatives, a common fragmentation involves the loss of a methyl group (CH₃•), resulting in a prominent [M-15]⁺ ion.

In the analysis of carboxylic acids, they are often converted to their TMS esters to improve volatility. The EI mass spectra of these TMS derivatives exhibit specific fragment ions that are diagnostic. For instance, ions resulting from cleavage of the ester group and rearrangements involving the TMS moiety are common. A particularly characteristic fragment for many TMS-containing compounds is the trimethylsilyl cation, [Si(CH₃)₃]⁺, which gives a strong signal at a mass-to-charge ratio (m/z) of 73. Another ion often observed in the mass spectra of TMS derivatives of carboxylic acids is at m/z 117, corresponding to the [COOTMS]⁺ fragment.

For this compound itself, the mass spectrum shows key fragments that confirm its structure.

| m/z | Proposed Fragment Ion | Significance |

|---|---|---|

| 117 | [M-CH₃]⁺ | Loss of a methyl group from the parent ion. |

| 75 | [HO=Si(CH₃)₂]⁺ | A common rearrangement fragment. |

| 73 | [Si(CH₃)₃]⁺ | Characteristic trimethylsilyl cation. |

Note: Fragmentation data is based on typical behavior of trimethylsilyl compounds and available spectral data for this compound.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. For polar compounds like carboxylic acids, derivatization is a standard procedure to increase their volatility and thermal stability, making them suitable for GC analysis.

The most common derivatization method is silylation, which involves replacing active hydrogen atoms in functional groups like -COOH with a trimethylsilyl (TMS) group. In the case of analyzing this compound, the compound's own carboxyl group is typically derivatized, for example, by converting it into a trimethylsilyl ester. This derivatized product is highly volatile and exhibits excellent chromatographic behavior.

GC-MS analysis of the derivatized this compound allows for its effective separation from other components in a complex mixture. The mass spectrometer then provides a mass spectrum for the eluting compound, which can be compared against spectral libraries for confident identification. This technique is widely applied in fields such as metabolomics for the profiling of organic acids in biological samples.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its carboxylic acid and trimethylsilyl moieties. chemicalbook.com

The most prominent feature in the IR spectrum of a carboxylic acid is the broad absorption band due to the O-H stretching vibration of the hydroxyl group, which typically appears in the region of 3300-2500 cm⁻¹. This broadness is a result of hydrogen bonding. Another strong, sharp absorption band is that of the carbonyl (C=O) group stretch, which for a saturated carboxylic acid is found around 1700-1725 cm⁻¹. researchgate.net

The trimethylsilyl group also gives rise to distinct absorption bands. The Si-C stretching vibrations are characteristic, and the symmetric deformation of the Si(CH3)3 group (a "umbrella" mode) results in a strong band typically observed around 1250 cm⁻¹. The Si-CH3 rocking vibrations are also identifiable, usually appearing in the 840-860 cm⁻¹ region. researchgate.net

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3300-2500 | O-H stretch | Carboxylic Acid (-COOH) | Broad, Strong |

| ~2960 | C-H stretch | Methyl (-CH3) | Medium |

| 1725-1700 | C=O stretch | Carboxylic Acid (-COOH) | Strong |

| ~1410 | C-O-H bend | Carboxylic Acid (-COOH) | Medium |

| ~1250 | Si-CH3 symmetric deformation | Trimethylsilyl (-Si(CH3)3) | Strong |

| ~910 | O-H bend (out-of-plane) | Carboxylic Acid (-COOH) | Broad, Medium |

Ultraviolet Photoelectron Spectroscopy (UPS) and Theoretical Calculations of Electronic Structure

Ultraviolet Photoelectron Spectroscopy (UPS) is an experimental technique used to determine the energies of molecular orbitals in the valence region. wikipedia.org By irradiating a molecule with ultraviolet photons, valence electrons are ejected, and their kinetic energies are measured. This allows for the determination of ionization energies, which, according to Koopmans' theorem, can be approximated as the negative of the orbital energies. wikipedia.orgyoutube.com

While specific UPS studies on this compound are not readily found in the literature, the technique is broadly applied to organosilicon compounds to understand their electronic structure. mdpi.com For this compound, a UPS spectrum would reveal a series of peaks, each corresponding to a specific valence molecular orbital. High-resolution spectra could also show fine structure due to vibrational levels of the resulting molecular ion, aiding in the assignment of bonding, non-bonding, or anti-bonding character to the orbitals. wikipedia.org

Theoretical calculations, using methods such as Hartree-Fock (HF) or Density Functional Theory (DFT), are essential complements to UPS experiments. northwestern.edu These computational methods can calculate the molecular orbital energies, predict the ionization potentials, and help in the assignment of the experimentally observed photoelectron bands. northwestern.edutue.nl For this compound, theoretical calculations could elucidate the influence of the trimethylsilyl group on the electronic structure of the acetic acid moiety, such as its effect on the energies of the oxygen lone pair orbitals of the carbonyl and hydroxyl groups.

Chromatographic Methods (HPLC, GC) for Analysis of Organic Acids

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for the analysis of organic acids like this compound, though the approaches differ significantly.

Gas Chromatography (GC): GC is a widely used technique for the analysis of volatile and thermally stable compounds. Carboxylic acids themselves can be challenging to analyze directly by GC due to their polarity and tendency to form hydrogen bonds, which can lead to poor peak shape and adsorption on the column. Therefore, derivatization is often employed to increase volatility and thermal stability. researchgate.net

This compound, containing a TMS group on the carbon backbone, is more volatile than many other carboxylic acids. However, for GC analysis, the carboxylic acid group itself is often silylated to form a TMS ester. mdpi.com The resulting derivative is highly suitable for GC-MS analysis. The NIST Chemistry WebBook reports a Kovats retention index of 705 for this compound on a non-polar methyl silicone capillary column, providing a standard reference for its identification. nist.gov

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of polar and non-volatile compounds, making it an excellent choice for organic acids without the need for derivatization. Several separation modes can be employed:

Reversed-Phase (RP) HPLC: While organic acids are highly polar, specialized reversed-phase columns designed for polar analytes (e.g., "Aqua" type C18 columns) can be used. The mobile phase is typically a buffered aqueous solution, often with an organic modifier like acetonitrile (B52724) or methanol. sielc.com

Ion-Exclusion Chromatography: This is a very common and effective mode for separating organic acids. It uses a stationary phase with fixed ionic groups (e.g., a sulfonated polymer resin) and an acidic mobile phase. Separation is based on the degree to which the analytes are excluded from the pores of the stationary phase.